Diethyl 2-(4-fluorobenzyl)-2-methylmalonate
Description
Diethyl 2-(4-fluorobenzyl)-2-methylmalonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a fluorobenzyl group attached to the malonate core
Properties
IUPAC Name |
diethyl 2-[(4-fluorophenyl)methyl]-2-methylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO4/c1-4-19-13(17)15(3,14(18)20-5-2)10-11-6-8-12(16)9-7-11/h6-9H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTMXGIDBQDJOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC=C(C=C1)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(4-fluorobenzyl)-2-methylmalonate typically involves the alkylation of diethyl malonate with 4-fluorobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Diethyl malonate+4-fluorobenzyl bromideNaOEt, refluxDiethyl 2-(4-fluorobenzyl)-2-methylmalonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(4-fluorobenzyl)-2-methylmalonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted malonates.
Scientific Research Applications
Diethyl 2-(4-fluorobenzyl)-2-methylmalonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 2-(4-fluorobenzyl)-2-methylmalonate involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. The malonate core can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Lacks the fluorobenzyl group, making it less reactive in certain contexts.
Diethyl 2-benzyl-2-methylmalonate: Similar structure but without the fluorine atom, leading to different chemical properties.
Diethyl 2-(4-chlorobenzyl)-2-methylmalonate: Contains a chlorine atom instead of fluorine, resulting in different reactivity and applications.
Uniqueness
Diethyl 2-(4-fluorobenzyl)-2-methylmalonate is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.
Biological Activity
Diethyl 2-(4-fluorobenzyl)-2-methylmalonate is a compound of interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorobenzyl group, which enhances its reactivity and biological interactions. The molecular formula is CHF O, and it possesses two ethyl ester groups that can undergo hydrolysis and other chemical transformations.
1. Interaction with Biomolecules
Research indicates that this compound interacts with various biomolecules, particularly enzymes involved in metabolic pathways. These interactions can lead to the formation of enzyme-substrate complexes, which may alter metabolic processes related to aromatic compounds.
2. Cellular Effects
The compound has been shown to influence cellular functions, including:
- Gene Expression : It modulates the expression of genes associated with oxidative stress responses and metabolic regulation.
- Cell Signaling : The compound affects signaling pathways that regulate cell growth, differentiation, and apoptosis.
The molecular mechanism involves binding to specific biomolecules, leading to either inhibition or activation of enzymes. This binding can also induce changes in gene expression through interactions with transcription factors. For instance, this compound has been observed to impact the activity of proteins involved in oxidative stress responses.
Case Studies
- Enzyme Interaction Studies : this compound was investigated for its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound demonstrated significant inhibition of certain P450 isoforms, suggesting potential implications for drug-drug interactions in therapeutic settings.
- Anti-Fibrotic Activity : In a study focusing on liver fibrosis, derivatives of diethyl malonate exhibited inhibitory effects on collagen synthesis in hepatic stellate cells. Although specific data on this compound was limited, its structural analogs showed promise in mitigating fibrosis-related pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Diethyl Malonate | Lacks fluorobenzyl group | Less reactive in biological systems |
| Diethyl 2-Benzyl-2-methylmalonate | Similar structure without fluorine | Different chemical properties |
| Diethyl 2-(4-Chlorobenzyl)-2-methylmalonate | Contains chlorine instead of fluorine | Varies in reactivity |
This compound stands out due to its fluorine atom, which enhances its reactivity and interaction with biological targets compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
